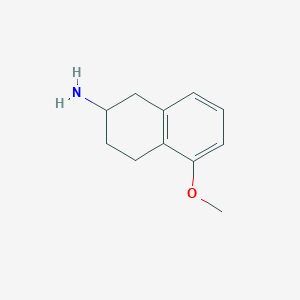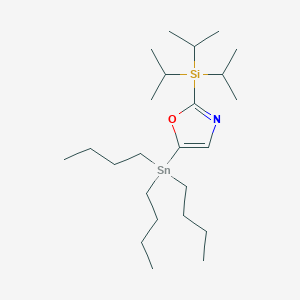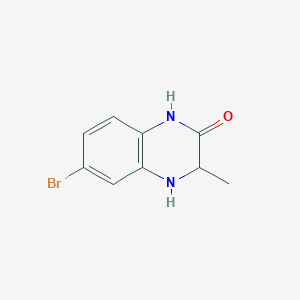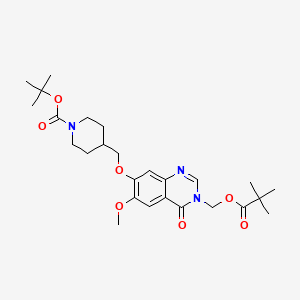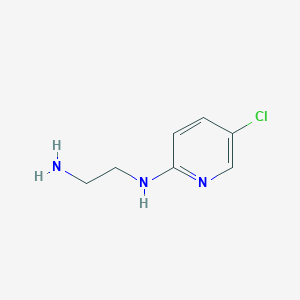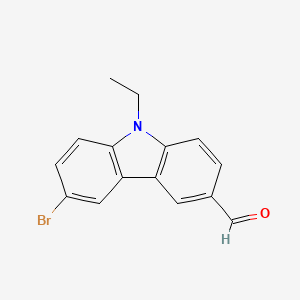
9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl-
Overview
Description
9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.17 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic compound, and features a bromine atom at the 6th position and an ethyl group at the 9th position of the carbazole ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- typically involves the bromination of 9-ethylcarbazole followed by formylation at the 3rd position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 6th position . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. These methods often include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 9H-Carbazole-3-carboxylic acid, while reduction yields 9H-Carbazole-3-methanol .
Scientific Research Applications
Mechanism of Action
The antitumor activity of 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- is primarily attributed to its ability to reactivate the p53 pathway in melanoma cells . The compound enhances the phosphorylation of p53 at Ser15, leading to increased apoptosis and senescence in melanoma cells. This activation of the p53 pathway is associated with the upregulation of caspase activities, which are crucial for the apoptotic process . Additionally, the compound has been shown to enhance the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), further contributing to its antitumor effects .
Comparison with Similar Compounds
9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- can be compared with other carbazole derivatives such as:
9-Ethyl-9H-carbazole-3-carbaldehyde: Lacks the bromine atom at the 6th position, which may affect its reactivity and biological activity.
6-Bromo-9H-carbazole-3-carbaldehyde: Lacks the ethyl group at the 9th position, which may influence its solubility and electronic properties.
9-Methyl-9H-carbazole-3-carbaldehyde: Features a methyl group instead of an ethyl group at the 9th position, potentially altering its steric and electronic characteristics.
The presence of both the bromine atom and the ethyl group in 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- makes it unique and may contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
6-bromo-9-ethylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c1-2-17-14-5-3-10(9-18)7-12(14)13-8-11(16)4-6-15(13)17/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDFNBLZEFXYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462067 | |
| Record name | 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24301-72-2 | |
| Record name | 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


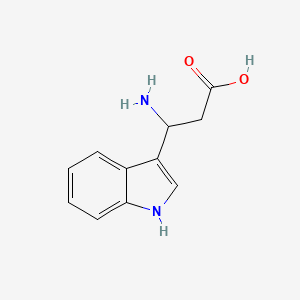
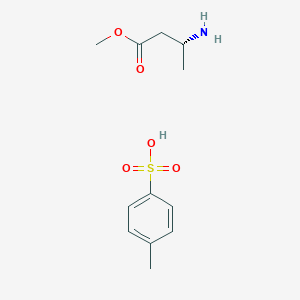
![(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1609770.png)

![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)

![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
